(S)-2-(Furan-2-yl)piperazine
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Overview
Description
2-Furane-2-yl-piperazine is an organic compound with the molecular formula C8H12N2O. It is a derivative of piperazine, where one of the hydrogen atoms is replaced by a furan ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furane-2-yl-piperazine typically involves the reaction of piperazine with furan derivatives. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts, which leads to the formation of piperazine derivatives . Another method involves the Ugi reaction, which is a multi-component reaction that can efficiently produce piperazine derivatives .
Industrial Production Methods: Industrial production of 2-Furane-2-yl-piperazine can be achieved through batch or flow (microwave) reactors. The use of heterogeneous catalysis by metal ions supported on commercial polymeric resins has been reported to simplify the synthesis process . This method allows for the preparation of monosubstituted piperazine derivatives in a one-pot-one-step manner without the need for protecting groups .
Chemical Reactions Analysis
Types of Reactions: 2-Furane-2-yl-piperazine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The piperazine ring can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed:
Oxidation: Furanones
Reduction: Secondary amines
Substitution: Nitrofurans, sulfonated furans
Scientific Research Applications
2-Furane-2-yl-piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Furane-2-yl-piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors.
Pathways Involved: This binding causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of certain parasites. This mechanism is particularly useful in the development of anthelmintic agents.
Comparison with Similar Compounds
Piperazine: A basic structure with two nitrogen atoms in a six-membered ring.
Furan: A five-membered aromatic ring with one oxygen atom.
2-Furoic Acid: A derivative of furan with a carboxylic acid group.
Uniqueness of 2-Furane-2-yl-piperazine: 2-Furane-2-yl-piperazine combines the structural features of both piperazine and furan, resulting in unique chemical and biological properties. Its ability to interact with GABA receptors and its potential antimicrobial activities distinguish it from other similar compounds .
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(2S)-2-(furan-2-yl)piperazine |
InChI |
InChI=1S/C8H12N2O/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-2,5,7,9-10H,3-4,6H2/t7-/m0/s1 |
InChI Key |
LOKVZWIGUJYFLY-ZETCQYMHSA-N |
Isomeric SMILES |
C1CN[C@@H](CN1)C2=CC=CO2 |
Canonical SMILES |
C1CNC(CN1)C2=CC=CO2 |
Origin of Product |
United States |
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